- Improved process for preparation of estradiol valerate and novel crystalline form a of estradiol divalerate, India, , ,
Cas no 979-32-8 (Estradiol valerate)

Estradiol valerate 化学的及び物理的性質
名前と識別子
-
- 1,3,5(10)-ESTRATRIEN-3,17B-DIOL-17-VALERATE
- 1,3,5(10)-ESTRATRIEN-3,17-BETA-DIOL 17-VALERATE
- 1,3,5(10)-ESTRATRIENE-3,17BETA-DIOL 17-PENTANOATE
- 1,3,5[10]-ESTRATRIENE-3,17BETA-DIOL 17-VALERATE
- 17B-ESTRADIOL-17-VALERATE
- 17B-ESTRADIOL VALERATE
- 17-BETA-ESTRADIOL 17-VALERATE
- 17BETA-ESTRADIOL VALERATE
- BETA-ESTRADIOL 17-VALERATE
- DIHYDROFOLLICULIN VALERATE
- ESTRADIOL VALERATE
- 3,5(10)-triene-3,17-diol(17-beta)-estra-17-pentanoate
- atladiol
- b-estradiol17-valerate
- deladiol
- delahormoneunimatic
- delestrogen
- delestrogen4x
- dura-estradiol
- estradiol17-beta-valerate
- Estradiol 17-Valerate
- Estradiol valerianate
- ESTRADIOL-17-VALERATE, 17B-(RG)
- Estradiol-17-valerate
- 1,3,5(10)-Estratriene-3,17b-diol 17-pentanote
- Neofollin
- Estraval
- Progynova
- Femogex
- Progynon-Depot
- Oestradiol valerate
- Climaval
- Pharlon
- Duratrad
- Estate
- Exten strone
- Repo-Estra
- Depo estro med
- Delestrogen 4X
- Estraval PA
- Estraval 2X
- Delahormone unimatic
- Depo-Estro-Med
- Femogen-L.A.
- Primogyna
- Gynokadin
- Ronfase
- Pelanin
- Merimono
- Cyclocur
- Postoval
- Nuvelle
- Estradiol Depot
- Primogyn-Depot
- Gynogen L.A. 20
- Gynogen L.A. 40
- Gynog
- Estradiol valerate (6CI)
- Estradiol, 17-valerate (7CI, 8CI)
- 3-Hydroxy-17β-valeroyloxyestra-1,3,5(10)-triene
- E2 valerate
- Estra-1,3,5(10)-triene-3,17β-diol 17-valerate
- Estradiol 17β-valerate
- Estradiol valerat
- Gynogen LA
- Gynogen LA 40
- Meriestra
- NSC 17590
- Oestradiol valerinate
- Pelanin Depot
- Primofol-Depot
- Valergen
- Valest
- β-Estradiol 17-valerate
- NCGC00094673-01
- Valerate d'estradiol [INN-French]
- GTPL7655
- Gynogen L.A. 10
- Deladumone
- SR-01000003061-3
- NSC-17590
- ESTRADIOL VALERATE [EP MONOGRAPH]
- ESTRADIOL VALERATE [VANDF]
- Deladumone (TN)
- NCGC00018166-14
- Estradiol-17-valerate; 1,3,5(10)-Estratriene-3,17b-diol 17-pentanote
- Estroval-10
- ESTRADIOL VALERATE [GREEN BOOK]
- Opera_ID_444
- ESTRADIOL, 17-VALERATE
- component of Ditate
- DTXSID8023004
- Estradiol 17beta-valerate
- ESTRADIOL VALERATE [USP MONOGRAPH]
- CAS-979-32-8
- AB00382980_15
- Estradiol valerate (VAN)
- CHEBI:31561
- Estradiol valerate (JAN/USP/INN)
- Gynogen L.A.10
- MFCD00056541
- (17.beta.)-Estra-1,3,5(10)-triene-3,17-diol 17-valerate
- (1S,3aS,3bR,9bS,11aS)-7-hydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl pentanoate
- Estradiol 17.beta.-valerate
- Altadiol
- OKG364O896
- component of Mal-O-Fem L.A
- estradiol-valerate
- ESTRADIOL VALERATE [WHO-DD]
- s3149
- Q5401768
- Estradiol valerate (Standard)
- Valerato de estradiol
- 3-Hydroxy-17beta-valeroyloxyestra-1,3,5(10)-trien
- NCGC00018166-02
- ESTRADIOL VALERATE [JAN]
- [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
- [(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
- (17beta)-3-hydroxyestra-1,3,5(10)-trien-17-yl valerate
- ESTRADIOL VALERATE (EP MONOGRAPH)
- ESTRA-1,3,5(10)-TRIENE-3,17-DIOL(17.BETA.)-, 17-PENTANOATE
- SR-01000003061
- EINECS 213-559-2
- Estra-1,3,5(10)-triene-3,17-diol(17beta)-, 17-pentanoate
- estradiol valeriante
- DB13956
- (17beta)-3-hydroxyestra-1(10),2,4-trien-17-yl pentanoate
- MLS001146931
- UNII-OKG364O896
- CS-0694761
- Estradiol valerate [USP:INN:BAN:JAN]
- HMS3259C12
- Estradiol valerate for system suitability
- EN300-23841039
- -Estradiol 17-valerate
- BRD-K66766661-001-19-2
- DITATE-DS COMPONENT ESTRADIOL VALERATE
- Valerato de estradiol [INN-Spanish]
- Valerate d'estradiol
- NSC17590
- MLS000028449
- Valerato de estradiol (INN-Spanish)
- ESTRADIOL VALERATE [USP-RS]
- Estra-1,5(10)-triene-3,17-diol (17.beta.)-, 17-pentanoate
- ESTRADIOL VALERATE [MART.]
- CCRIS 5571
- ST075188
- Estradiol valerate ICRS
- HY-B0672R
- (8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl pentanoate
- KS-5213
- DTXCID903004
- 17-pentanoyl-estra-1,3,5(10)-triene-3,17beta-diol
- ESTRADIOL VALERATE (USP-RS)
- HMS2232L17
- CPD000058346
- LMST02010039
- ESTRADIOL VALERATE [ORANGE BOOK]
- E0876
- B-Estradiol 17-valerate
- component of Deluteval 2X
- Estra-1,3,5(10)-triene-3,17-diol (17-beta)-, 17-pentanoate
- AKOS005267158
- Valerate d'estradiol (INN-French)
- ESTRADIOL VALERATE (MART.)
- 979-32-8
- ESTRADIOL VALERATE COMPONENT OF DITATE-DS
- 1,3,5(10)-Estratriene-3,17beta-diol 17-pentanote
- 3-Hydroxy-17beta-valeroyloxyestra-1,3,5(10)-triene
- BCP11918
- HY-B0672
- Estradioli valeras (INN-Latin)
- SMR000058346
- Estradioli valeras [INN-Latin]
- CCG-221130
- ESTRADIOL VALERATE (USP MONOGRAPH)
- Estradiol valerate (USP:INN:BAN:JAN)
- .beta.-estradiol 17-valerate
- D01413
- Q-201506
- (1S,11S,14S,15S,10R)-5-hydroxy-15-methyltetracyclo[8.7.0.0<2,7>.0<11,15>]hepta deca-2,4,6-trien-14-yl pentanoate
- FD12049
- Oestradiol-17b-valerate
- Estradioli valeras
- CHEMBL1511
- ESTRADIOL 17-VALERATE [MI]
- Tox21_111312
- ESTRADIOL VALERATE [INN]
- SCHEMBL40563
- HMS3715B21
- Estra-1,3,5(10)-triene-3,17beta-diol 17-petanoate
- Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-, 17-pentanoate
- NC00560
- Estradiol valerate
-
- MDL: MFCD00056541
- インチ: 1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1
- InChIKey: RSEPBGGWRJCQGY-RBRWEJTLSA-N
- ほほえんだ: C[C@@]12[C@@H](OC(=O)CCCC)CC[C@H]1[C@@H]1CCC3C=C(C=CC=3[C@H]1CC2)O
- BRN: 2480357
計算された属性
- せいみつぶんしりょう: 356.23500
- どういたいしつりょう: 356.235145
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 518
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 9
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 46.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1024 (rough estimate)
- ゆうかいてん: 146.0 to 150.0 deg-C
- ふってん: 486.2°C at 760 mmHg
- フラッシュポイント: 191.1°C
- 屈折率: 1.4700 (estimate)
- PSA: 46.53000
- LogP: 5.35030
- ひせんこうど: +41.0° - +47.0° (c=2, CHCl3)
- マーカー: 3703
Estradiol valerate セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H360
- 警告文: P201-P308 + P313
- WGKドイツ:3
- 危険カテゴリコード: R60;R61
- セキュリティの説明: S53-S45
- RTECS番号:KG5793000
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R60; R61
Estradiol valerate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | KS-5213-10MG |
Estradiol valerate |
979-32-8 | >97% | 10mg |
£51.00 | 2025-02-08 | |
BAI LING WEI Technology Co., Ltd. | 359847-1G |
β-Estradiol 17-valerate, 98% |
979-32-8 | 98% | 1G |
¥ 1378 | 2022-04-26 | |
eNovation Chemicals LLC | D783607-5g |
Estradiol valerate |
979-32-8 | 97% | 5g |
$300 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0135-1 g |
Estradiol valerate |
979-32-8 | 99.11% | 1g |
¥996.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E829824-200mg |
beta-Estradiol 17-Valerate |
979-32-8 | 98% | 200mg |
¥48.00 | 2022-10-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E829824-1g |
beta-Estradiol 17-Valerate |
979-32-8 | 98% | 1g |
¥193.00 | 2022-10-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0135-500 mg |
Estradiol valerate |
979-32-8 | 99.11% | 500MG |
¥618.00 | 2022-02-28 | |
eNovation Chemicals LLC | D332959-50g |
Estradiol valerate |
979-32-8 | 98% | 50g |
$380 | 2024-05-24 | |
S e l l e c k ZHONG GUO | S3149-50mg |
Estradiol valerate |
979-32-8 | 99.83% | 50mg |
¥792.31 | 2023-09-15 | |
eNovation Chemicals LLC | D783607-1g |
Estradiol valerate |
979-32-8 | 97% | 1g |
$200 | 2024-06-05 |
Estradiol valerate 合成方法
ごうせいかいろ 1
1.2 Solvents: Water ; 20 °C → 10 °C; 1.5 h, 10 °C
ごうせいかいろ 2
- Process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate, United States, , ,
ごうせいかいろ 3
1.2 Solvents: Water ; 20 - 25 °C
- Improved process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate, World Intellectual Property Organization, , ,
ごうせいかいろ 4
ごうせいかいろ 5
Estradiol valerate Raw materials
Estradiol valerate Preparation Products
Estradiol valerate サプライヤー
Estradiol valerate 関連文献
-
He Lin,Zhongying Liu,Zifeng Pi,Lihui Men,Weijia Chen,Zhiqiang Liu Food Funct. 2018 9 1444
-
Isabelle V. Batista,Marcos R. V. Lanza,Iara L. T. Dias,S?nia M. C. N. Tanaka,Auro A. Tanaka,Maria D. P. T. Sotomayor Analyst 2008 133 1692
-
Adriaan Ampe,Kristina Wicht,Mathijs Baert,Ken Broeckhoven,Frederic Lynen Analyst 2021 146 6990
-
Marcella M. C. Borges,Heloá Santos,Géssica A. Vasconcelos,Tienne A. Nascimento,Flávia V. A. Dutra,Bruna C. Pires,Jo?o Francisco Allochio Filho,Gloria M. F. V. Aquije,Warley S. Borges,Valdemar Lacerda,Boniek G. Vaz,Luis E. Arroyo-Mora,Wanderson Rom?o,Keyller B. Borges Anal. Methods 2019 11 3388
-
Kalu Winner,Okafor Polycarp,Ijeh Ifeoma,Eleazu Chinedum RSC Adv. 2016 6 94352
-
Xiaoqin Liu,Xianglong Meng,Xiaojuan Su,Kele Ren,Chenxu Ning,Xiaoming Qi,Shuosheng Zhang Food Funct. 2022 13 11236
-
Libo Cai,Xiaoyi Zhu,Jiayi Chen,Aijun Lin,Hequan Yao Org. Chem. Front. 2019 6 3688
-
Michael Chen,Ming-Thau Sheu,Tian-Lu Cheng,Steve R. Roffler,Shyr-Yi Lin,Yi-Jou Chen,Yi-An Cheng,Jing-Jy Cheng,Hsin-Yu Chang,Tung-Yun Wu,An-Pei Kao,Yuan-Soon Ho,Kuo-Hsiang Chuang Biomater. Sci. 2022 10 202
-
Jian Ping Duan,Hong Qin Chen,Guo Nan Chen,Mei Li Chen,Xiao Ping Wu Analyst 1999 124 1651
-
A. Sujima Anbu,P. Venkatachalam RSC Adv. 2016 6 94301
Estradiol valerateに関する追加情報
Estradiol Valerate (CAS No. 979-32-8): A Comprehensive Overview of Its Pharmaceutical Applications and Recent Research Findings
Estradiol valerate, with the chemical compound identifier CAS No. 979-32-8, is a widely recognized estrogen medication primarily used in hormone replacement therapy (HRT) and for treating certain gynecological conditions. This compound, a long-chain ester of estradiol, is known for its sustained release profile, making it an effective option for therapeutic applications. Its molecular structure and pharmacological properties have been extensively studied, leading to numerous advancements in clinical practice and research.
The primary mechanism of action of Estradiol valerate involves the activation of estrogen receptors (ERα and ERβ), which are present in various tissues throughout the body. This interaction leads to a wide range of physiological effects, including the regulation of the menstrual cycle, bone density maintenance, and the management of vasomotor symptoms associated with menopause. The sustained release formulation of this compound ensures a steady levels of estrogen in the bloodstream, which is particularly beneficial for patients requiring long-term treatment.
Recent research has highlighted the potential of Estradiol valerate in addressing not only gynecological issues but also in mitigating age-related decline in various physiological systems. Studies have demonstrated its role in improving bone mineral density, reducing the risk of osteoporosis, and even influencing cognitive functions. The compound's ability to modulate inflammatory pathways has also been explored, suggesting its potential in managing conditions such as rheumatoid arthritis and other inflammatory disorders.
In clinical settings, Estradiol valerate is often administered via intramuscular injection, which provides a reliable and convenient method of delivery. This route of administration ensures prolonged action, typically requiring injections every two to four weeks depending on the therapeutic indication. The pharmacokinetic profile of this compound makes it particularly suitable for patients who may have difficulty adhering to daily oral medication regimens.
One of the key areas where Estradiol valerate has shown significant promise is in the treatment of postmenopausal symptoms. These symptoms, which include hot flashes, night sweats, and vaginal dryness, can significantly impact the quality of life for many women. Clinical trials have consistently shown that Estradiol valerate can effectively alleviate these symptoms while maintaining a favorable safety profile when used appropriately.
The compound's efficacy has also been studied in the context of breast cancer prevention and treatment. While estrogenic compounds are known to interact with breast tissue, the specific effects of Estradiol valerate have been investigated in detail. Research suggests that under certain conditions, it may help reduce the risk of breast cancer recurrence in postmenopausal women with a high risk profile. However, careful consideration must be given to individual patient factors to ensure optimal therapeutic outcomes.
Advances in drug delivery systems have further enhanced the therapeutic potential of Estradiol valerate. Novel formulations, such as transdermal patches and subdermal implants, are being developed to provide more consistent and patient-friendly options. These innovations aim to improve compliance and reduce side effects associated with traditional oral or injectable therapies.
The role of Estradiol valerate in cardiovascular health has also been a subject of extensive research. Estrogens are known to have cardioprotective effects, including improvements in endothelial function and cholesterol profiles. While the exact mechanisms remain under investigation, studies suggest that Estradiol valerate may contribute to reducing the risk of cardiovascular diseases in postmenopausal women when used as part of a comprehensive management strategy.
In conclusion, Estradiol valerate (CAS No. 979-32-8) remains a cornerstone medication in the management of various gynecological and systemic conditions. Its unique pharmacological properties and sustained release profile make it an attractive option for long-term therapy. Ongoing research continues to uncover new applications and refine existing knowledge about this compound's benefits and risks. As our understanding evolves, so too will the ways in which we utilize this important medication to improve patient outcomes.
979-32-8 (Estradiol valerate) 関連製品
- 805-26-5(Estriol 16a,17b-Diacetate)
- 3758-34-7(Estradiol 17-Propionate)
- 120-51-4(Benzyl benzoate)
- 4956-37-0(Estradiol enanthate)
- 63042-18-2(β-Estradiol 3-benzoate 17-n-butyrate)
- 50-50-0(Estradiol benzoate)
- 7698-93-3(b-Estradiol 17-hemisuccinate)
- 3571-53-7(Estradiol undecylate)
- 313-06-4(Estradiol (cypionate))
- 1743-60-8(β-Estradiol 17-acetate)

